DecarboxyBiotin-Alkyne
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Overview
Description
DecarboxyBiotin-Alkyne is a functionalized biomolecule that combines decarboxybiotin and an alkyne functional group. This compound is primarily used in biochemical and molecular biology research, particularly in protein labeling and click chemistry reactions. Click chemistry, known for its high yield, specificity, and simplicity, has significant potential for binding nucleic acids, lipids, proteins, and other molecules .
Mechanism of Action
Target of Action
DecarboxyBiotin-Alkyne is a click chemistry reagent . Its primary targets are nucleic acids, lipids, proteins, and other molecules . Click chemistry is a powerful tool for binding these molecules together, and it has been used in many research fields due to its beneficial characteristics .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This process is characterized by high yield, high specificity, and simplicity . The compound contains an azide group, which is a key component in click chemistry reactions . The azide group reacts with alkynes to form a stable triazole ring, a process that is highly selective and efficient .
Biochemical Pathways
It is known that the compound plays a role in thebiosynthesis of alkyne-containing natural products . These natural products are widely distributed in microbes and plants . The compound’s ability to bind various molecules suggests that it may affect multiple biochemical pathways .
Result of Action
The result of this compound’s action is the formation of stable connections between various biological molecules . This can lead to the creation of complex structures and networks, which can have various effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Click chemistry is generally considered to be robust and reliable under a wide range of conditions .
Biochemical Analysis
Biochemical Properties
DecarboxyBiotin-Alkyne has been found to interact with various biomolecules, including nucleic acids, lipids, and proteins . The nature of these interactions is characterized by high yield, high specificity, and simplicity . This makes this compound a valuable tool in many research fields, including drug discovery .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its role as a click chemistry reagent . It facilitates the formation of covalent bonds between biomolecules in a highly specific and efficient manner . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Metabolic Pathways
This compound is involved in the click chemistry metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
DecarboxyBiotin-Alkyne can be synthesized through various chemical routes. One common method involves the functionalization of biotin with an alkyne group. This process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of Alkyne Group: The activated biotin is then reacted with an alkyne-containing compound, such as propargylamine, under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
DecarboxyBiotin-Alkyne undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Employed in substitution reactions to replace the alkyne group with other functional groups.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions.
Substituted Biotin Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
DecarboxyBiotin-Alkyne has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Biotin-Alkyne: Similar to DecarboxyBiotin-Alkyne but lacks the decarboxylation modification.
Azido-Biotin: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.
Uniqueness
This compound is unique due to its combination of decarboxybiotin and alkyne functional groups, which enhances its reactivity and specificity in click chemistry reactions. This makes it particularly useful for applications requiring high precision and efficiency .
Properties
IUPAC Name |
(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFZBYFQQMRYQB-DCAQKATOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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